4-[(Propan-2-yloxy)methyl]aniline
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Description
“4-[(Propan-2-yloxy)methyl]aniline” is an organic compound with the molecular formula C10H15NO . It is also known as “3-methyl-4-(propan-2-yloxy)aniline” and has a molecular weight of 165.24 . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an amine group (NH2) and a propan-2-yloxy methyl group . The InChI code for this compound is 1S/C10H15NO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3 .Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in the synthesis of various organic compounds .
Mode of Action
The compound 4-[(Propan-2-yloxy)methyl]aniline is involved in the three-component enantioselective catalytic aminomethylation . This reaction is a type of Mannich reaction, which is one of the most important carbon–carbon bond-forming reactions in organic synthesis . The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Biochemical Pathways
The mannich reaction, in which this compound participates, is widely used for the preparation of pharmaceuticals and natural products .
Result of Action
The result of the action of this compound is the formation of optically pure amino keto ethers of the aromatic series in high yields . These products play an important role in the pharmaceutical industry .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the three-component enantioselective catalytic aminomethylation reaction, in which this compound is involved, can be performed in an aqueous medium . Water is a useful solvent for organic synthesis due to its safety and low cost .
properties
IUPAC Name |
4-(propan-2-yloxymethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHASIYNCTOUWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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